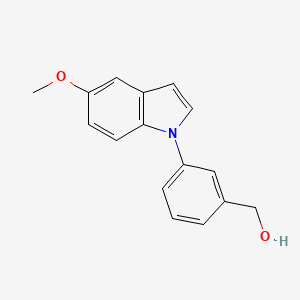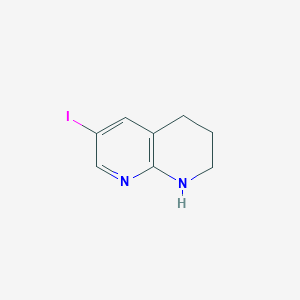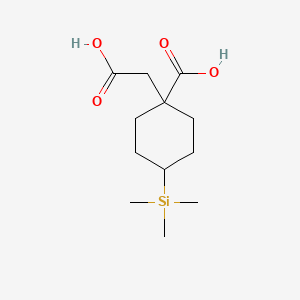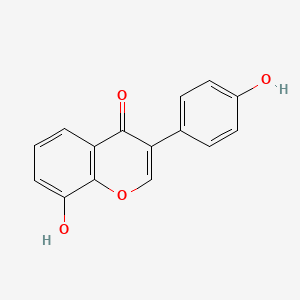
4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that features a bromothiophene moiety linked to a triazolone ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both bromine and sulfur atoms in its structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the following steps:
Formation of the Bromothiophene Intermediate: The starting material, 5-bromothiophene-2-carbaldehyde, is prepared by bromination of thiophene-2-carbaldehyde.
Condensation Reaction: The bromothiophene intermediate undergoes a condensation reaction with hydrazine hydrate to form 5-bromothiophene-2-carbohydrazide.
Cyclization: The carbohydrazide is then cyclized in the presence of a suitable base, such as sodium hydroxide, to yield the triazolone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of green solvents like water or ethanol can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the triazolone ring can undergo reduction to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like sodium azide or potassium thiocyanate in the presence of a palladium catalyst.
Oxidation: Performed using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and other reduced heterocycles.
Scientific Research Applications
4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type.
Comparison with Similar Compounds
Similar Compounds
Thiophene-Linked 1,2,4-Triazoles: These compounds share a similar core structure but may have different substituents on the thiophene ring.
Brominated Heterocycles: Compounds like 5-bromothiophene-2-carbohydrazide and 4-bromo-2-methyl-1,3-thiazole are structurally related and exhibit similar reactivity.
Uniqueness
4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its combination of a bromothiophene moiety with a triazolone ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate for the synthesis of diverse chemical entities .
Properties
Molecular Formula |
C7H6BrN3OS |
|---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
4-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C7H6BrN3OS/c8-6-2-1-5(13-6)3-11-4-9-10-7(11)12/h1-2,4H,3H2,(H,10,12) |
InChI Key |
XCRVXGZZYUJXDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CN2C=NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol](/img/structure/B11858893.png)




![6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11858942.png)
![4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11858949.png)

![2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B11858957.png)

![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11858984.png)
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide](/img/structure/B11858988.png)
![3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11858995.png)

